
An In-depth Technical Guide to the
Spectroscopic Data of trans-Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Propenoic acid, 3-phenyl-

Cat. No.: B7792883 Get Quote

Introduction

trans-Cinnamic acid is an organic compound with the formula C₆H₅CH=CHCOOH. It is a white

crystalline solid that is slightly soluble in water, and freely soluble in many organic solvents. As

a key synthetic intermediate and a naturally occurring compound, its structural elucidation is

fundamental for researchers, scientists, and drug development professionals. This guide

provides a comprehensive overview of the spectroscopic data of trans-cinnamic acid, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

presented in a clear and accessible format. Detailed experimental protocols are also provided

to aid in the replication of these analyses.

Spectroscopic Data
The structural features of trans-cinnamic acid, including its phenyl group, the α,β-unsaturated

carboxylic acid moiety, and the trans configuration of the double bond, give rise to a

characteristic spectroscopic fingerprint. The following tables summarize the key quantitative

data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data for trans-Cinnamic Acid
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment Solvent

12.42 broad singlet - -COOH DMSO-d₆

7.81 doublet 16.0 H-3 (vinylic) CDCl₃

7.67 - 7.69 multiplet -
H-2', H-6'

(aromatic)
DMSO-d₆

7.59 doublet 16.0 H-3 (vinylic) DMSO-d₆

7.56 multiplet -
H-2', H-6'

(aromatic)
CDCl₃

7.41 multiplet -
H-3', H-4', H-5'

(aromatic)
CDCl₃

7.30 - 7.43 multiplet -
H-3', H-4', H-5'

(aromatic)
DMSO-d₆

6.53 doublet 16.0 H-2 (vinylic) DMSO-d₆

6.47 doublet 16.0 H-2 (vinylic) CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for trans-Cinnamic Acid
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Chemical Shift (δ) ppm Assignment Solvent

172.3 C-1 (C=O) CDCl₃

167.6 C-1 (C=O) DMSO-d₆

147.1 C-3 (vinylic) CDCl₃

143.9 C-3 (vinylic) DMSO-d₆

134.2 C-1' (aromatic, ipso) DMSO-d₆

134.1 C-1' (aromatic, ipso) CDCl₃

130.8 C-4' (aromatic) CDCl₃

130.2 C-4' (aromatic) DMSO-d₆

129.0 C-3', C-5' (aromatic) CDCl₃

128.9 C-3', C-5' (aromatic) DMSO-d₆

128.4 C-2', C-6' (aromatic) CDCl₃

128.2 C-2', C-6' (aromatic) DMSO-d₆

119.2 C-2 (vinylic) DMSO-d₆

117.3 C-2 (vinylic) CDCl₃

Table 3: Infrared (IR) Spectroscopic Data for trans-Cinnamic Acid

Wavenumber (cm⁻¹) Assignment

3064 O-H stretch (carboxylic acid)

2525, 2343 C-H stretch

1693 C=O stretch (carbonyl)

1622 C=C stretch (alkene)

Table 4: Mass Spectrometry (MS) Data for trans-Cinnamic Acid
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m/z Interpretation

148 [M]⁺ (Molecular ion)

147 [M-H]⁺

131 [M-OH]⁺

103 [M-COOH]⁺

91 [C₇H₇]⁺

77 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies are crucial for the acquisition of high-quality spectroscopic data. The

following are generalized protocols that can be adapted for the analysis of trans-cinnamic acid.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of trans-cinnamic acid in approximately 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved; gentle warming or sonication can be used if necessary.

Instrument Setup: The NMR spectra are typically recorded on a 300, 400, or 500 MHz

spectrometer.[1][2][3][4] Before data acquisition, the magnetic field is shimmed to achieve

homogeneity, and the solvent signal is used for locking.

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is usually sufficient. Key

parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an

appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio. For ¹³C

NMR, a proton-decoupled experiment is standard. A larger number of scans is generally

required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain

the spectrum. The spectrum is then phased and baseline corrected. The chemical shifts are

referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane,

TMS).
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Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like trans-cinnamic acid, the KBr pellet method is

common.[5] A small amount of the sample (1-2 mg) is finely ground with approximately 100-

200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press. Alternatively, the sample can be analyzed as a

Nujol mull.[6]

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background

spectrum of the KBr pellet or the mulling agent is recorded first.

Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the

spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise

ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation: For Electron Ionization (EI) mass spectrometry, a small amount of the

solid sample is introduced into the instrument via a direct insertion probe. For Electrospray

Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile)

at a low concentration (e.g., 10-100 μM).[7]

Instrument Setup: The mass spectrometer is tuned and calibrated using a known standard.

For EI, the ionization energy is typically set to 70 eV. For ESI, the capillary voltage and other

source parameters are optimized for the analyte.[7]

Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is

recorded over a relevant m/z range.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and characteristic fragment ions.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like trans-cinnamic acid.

Spectroscopic Analysis Workflow for an Organic Compound
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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